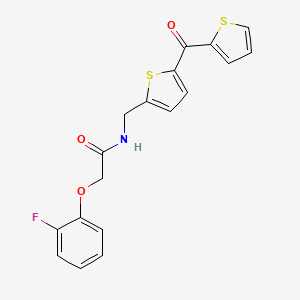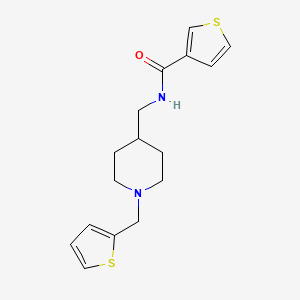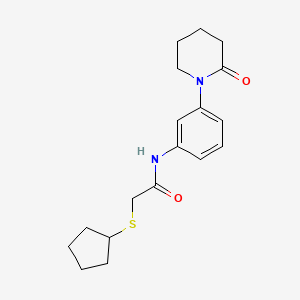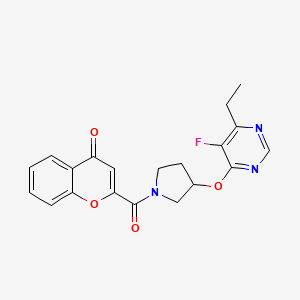
4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C19H25N3O4S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality 4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activities
Synthesis of Novel Heterocyclic Compounds : Research focuses on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, showing anti-inflammatory and analgesic properties. These compounds, including various pyrimidines and sulfanyl derivatives, were synthesized through complex reactions and exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antibacterial and Antifungal Applications : Several studies have synthesized and evaluated the antibacterial and antifungal effects of piperidine derivatives and pyrimidine compounds. These efforts aim to develop new drugs with improved efficacy against various bacterial and fungal pathogens, demonstrating the importance of such compounds in addressing antimicrobial resistance challenges. The synthesis and biological evaluation of sulfonamido-containing heterocyclic compounds revealed promising antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Molecular Design for Tailoring Polarity
Designing Near-Infrared Absorbers : A study highlighted the incorporation of spiro-piperidine units into synthetic bacteriochlorins to tailor their spectral properties for potential applications in photodynamic therapy. This innovative molecular design allows for the adjustment of bacteriochlorin polarity, demonstrating the versatility of piperidine derivatives in medicinal chemistry (Ramesh Reddy et al., 2013).
Corrosion Inhibition
Corrosion Inhibition for Iron : Piperidine derivatives have been investigated for their corrosion inhibition properties on iron, highlighting their potential in protecting metals from corrosion. Through quantum chemical calculations and molecular dynamics simulations, certain derivatives demonstrated promising results, suggesting applications in materials science and engineering (Kaya et al., 2016).
properties
IUPAC Name |
4-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-13-11-17(5-6-18(13)25-4)27(23,24)22-9-7-16(8-10-22)26-19-12-14(2)20-15(3)21-19/h5-6,11-12,16H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHOHLXTQNRAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(2-Methylpropyl)cyclopropyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2666459.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2666460.png)

![4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2666462.png)
![(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethenesulfonamide](/img/structure/B2666463.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2666464.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2666468.png)






![N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2666482.png)